

PXS-5153A hydroxyproline reduction vs control

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Compound Focus: **PXS-5153A**

Cat. No.: S540662

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Experimental Data Summary

The efficacy of **PXS-5153A** was evaluated in established animal models of liver fibrosis and myocardial infarction (MI). The tables below summarize the key quantitative findings from these studies.

Table 1: Efficacy in a CCl₄-Induced Rat Liver Fibrosis Model [1] This model involved administering Carbon tetrachloride (CCl₄) to induce liver injury. After 3 weeks, **PXS-5153A** was given therapeutically for the remaining 3 weeks.

Parameter Measured	CCl ₄ Model Control Group	PXS-5153A Treated Group	Significance vs. Control
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| **Hydroxyproline (HYP)** (Indicator of total collagen content) | Increased | Significantly reduced | | |
| **Immature Crosslinks (DHLNL)** | Increased | Substantially reduced | | | **Mature Crosslinks** | Increased |
Reduced | | | **Fibrillar Collagen Area** (Sirius Red staining) | 2.2-fold increase | Reduced | | | **Liver Function (ALT/AST)** (Plasma enzyme levels) | Elevated | Improved | |

Table 2: Efficacy in a STAM Mouse Model of NASH and Myocardial Infarction [1]

Disease Model	Treatment Regimen	Key Results with PXS-5153A
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| **NASH-Liver Fibrosis** (STAM model: Streptozotocin + High-Fat Diet) | 10 mg/kg, once daily from weeks 8 to 14 | Improved plasma ALT levels | | **Myocardial Infarction (MI)** (Left coronary artery occlusion) | 25 mg/kg, once daily for 4 weeks | Improved cardiac output and reduced fibrosis in the non-infarct area |

Detailed Experimental Protocols

For researchers looking to replicate or understand these studies in depth, here are the methodologies used.

1. Animal Models of Fibrosis [1]

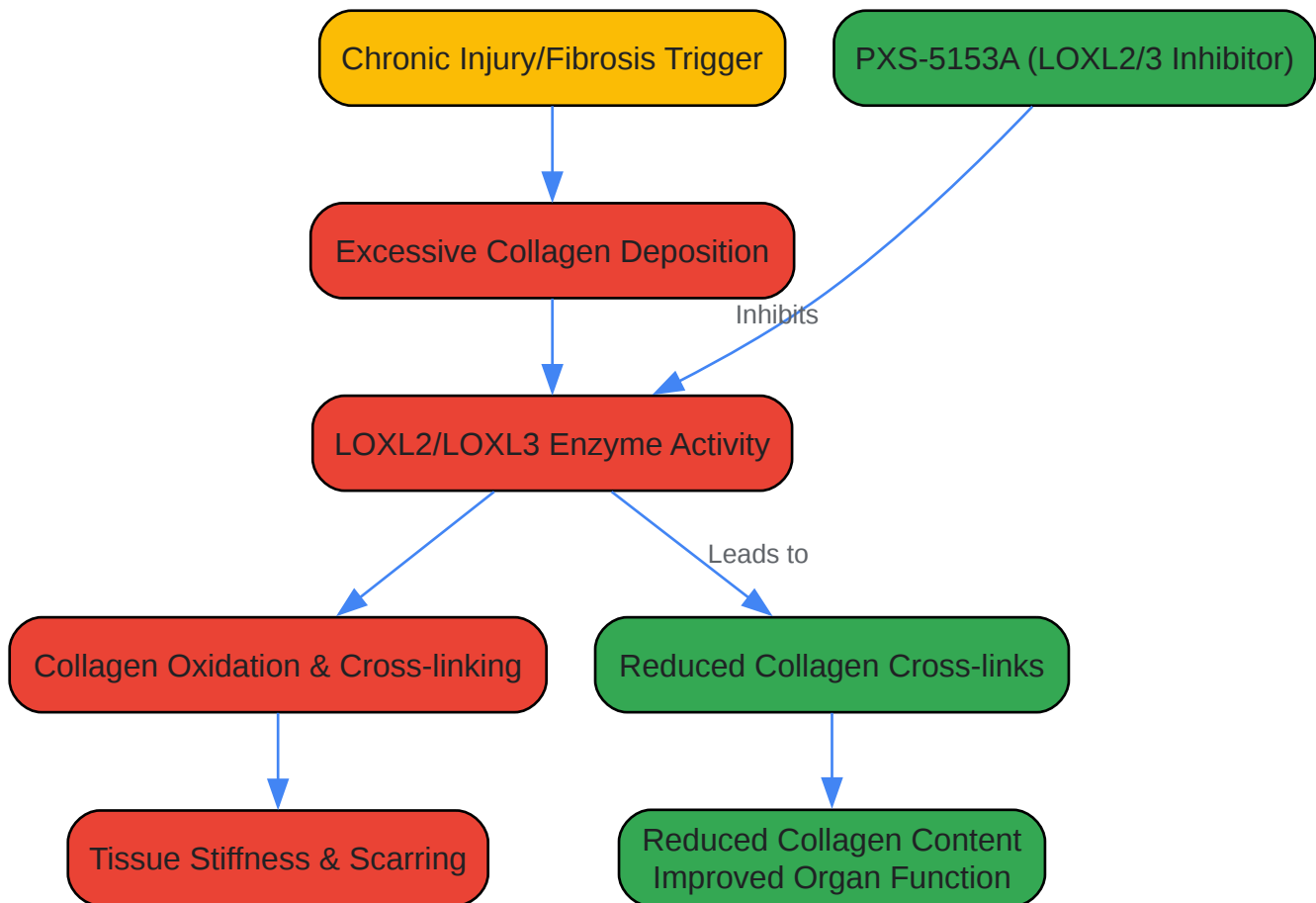
- **CCl₄-Induced Liver Fibrosis in Rats:** Sprague Dawley rats were orally administered CCl₄ (0.25 µL/g in olive oil) three times per week for 6 weeks. **PXS-5153A** was administered by oral gavage after 3 weeks of CCl₄ initiation, continuing until the end of the study. Doses used were 3 mg/kg (low) and 10 mg/kg (high) daily, or 10 mg/kg three times a week.
- **NASH Model in Mice:** Male C57/BL6 mice received a single subcutaneous injection of 200 µg streptozotocin after birth and were fed a high-fat diet from 4 weeks until 14 weeks of age. **PXS-5153A** (10 mg/kg) was given orally once daily from week 8 to week 14.
- **Myocardial Infarction in Mice:** MI was induced in C57/BL6 mice by permanent occlusion of the left coronary artery. Twenty-four hours post-surgery, mice with moderate cardiac function were selected and treated with **PXS-5153A** (25 mg/kg, once daily by oral gavage) for 4 weeks.

2. Sample Collection and Analysis [1]

- **Tissue Collection:** Liver or heart tissue was collected. One part was fixed in formalin for histological staining (e.g., Sirius Red for collagen), and the remainder was snap-frozen for biochemical analysis.
- **Hydroxyproline and Crosslink Analysis:** Freeze-dried tissue samples (approx. 10 mg) were reduced with NaBH₄ and then hydrolyzed in 6M HCl at 100°C for 24 hours. Hydroxyproline and specific collagen crosslinks (DHLNL, HLNL, PYD) were extracted from the hydrolysate and quantified using **UHPLC-ESI-MS/MS**.
- **Biochemical Assays:** Plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured to assess liver function. Cardiac function was assessed by echocardiography.

Mechanism of Action: How **PXS-5153A** Reduces Fibrosis

PXS-5153A is a potent, selective, orally active, and fast-acting dual inhibitor of the lysyl oxidase-like 2 and 3 enzymes (LOXL2 and LOXL3) [2]. Its mechanism in reducing fibrosis, including hydroxyproline content, can be visualized as follows:



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As the diagram shows, the process begins with chronic injury, leading to excessive collagen deposition in the extracellular matrix (ECM) [1] [3]. The enzymes **LOXL2 and LOXL3** then catalyze a critical step: the oxidative deamination of lysine residues on collagen molecules. This initiates the formation of covalent **cross-links** between collagen fibrils [1]. These cross-links stabilize the excess collagen, leading to tissue stiffening and scarring, which are hallmarks of fibrosis [1] [4].

By inhibiting LOXL2/3, **PXS-5153A** blocks the oxidation step, thereby reducing the formation of both immature (DHLNL) and mature (PYD) cross-links [1]. This results in a less stable collagen matrix. The body's natural mechanisms can then break down this unstable collagen more effectively, leading to an overall

reduction in total collagen content, which is measured via hydroxyproline, and ultimately an improvement in organ function [1].

Conclusion

In summary, the experimental data demonstrates that **PXS-5153A** effectively reduces hydroxyproline content and collagen cross-links in animal models of fibrosis. This is achieved through its specific mechanism as a dual LOXL2/LOXL3 inhibitor, which disrupts a key step in collagen stabilization.

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